![molecular formula C16H16N4O2S B12603597 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester CAS No. 646509-76-4](/img/structure/B12603597.png)
9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with purine derivatives and 4-methylphenylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the acetic acid group, potentially leading to the formation of dihydropurine derivatives.
Substitution: The 4-methylphenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study nucleic acid interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting purine-related pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The 4-methylphenylthio group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester
- Ethyl (6-chloro-9H-purin-9-yl)acetate
- Acetic acid, 4-methylphenyl ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., 4-methylphenylthio vs. p-chlorophenylamino) leads to variations in chemical properties and reactivity.
- Biological Activity: The unique substituents can result in different biological activities, making each compound suitable for specific applications.
- Chemical Reactivity: The type of substituent affects the compound’s reactivity in chemical reactions, influencing its suitability for various synthetic applications.
Properties
CAS No. |
646509-76-4 |
|---|---|
Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-[6-(4-methylphenyl)sulfanylpurin-9-yl]acetate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-13(21)8-20-10-19-14-15(20)17-9-18-16(14)23-12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
XOCNEGNZFYDCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
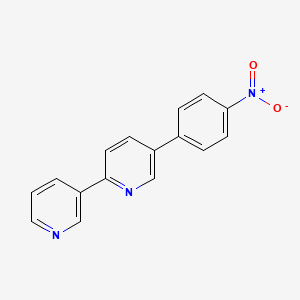
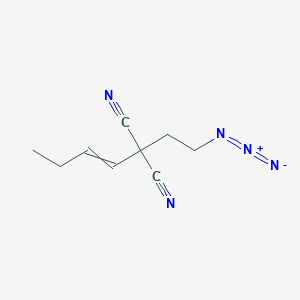
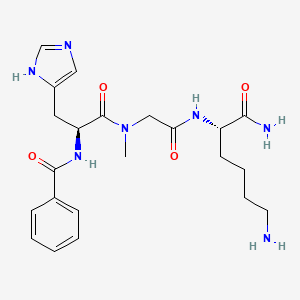
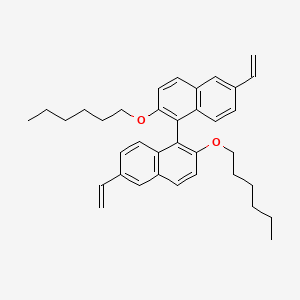
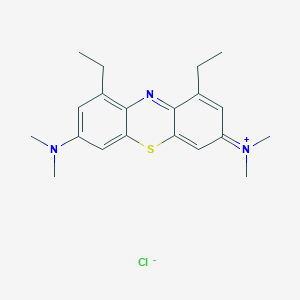
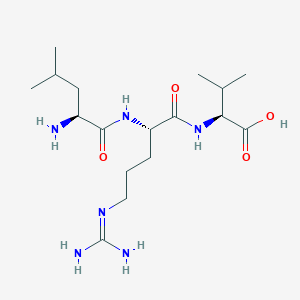
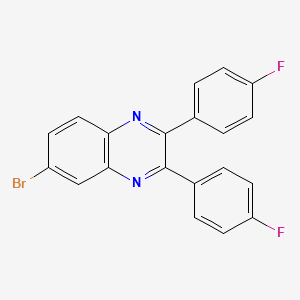
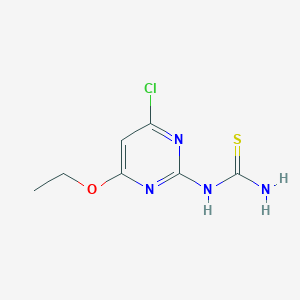
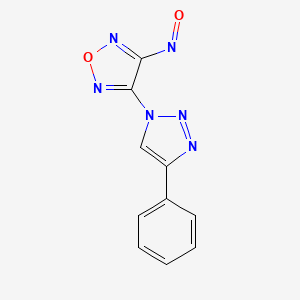
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
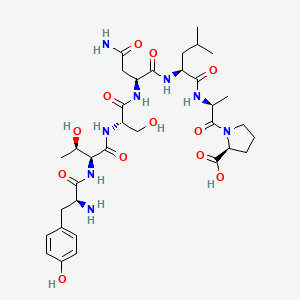
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
